3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid
Description
3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid (CAS: 855715-42-3) is a benzofuran-derived compound with a propenoic acid side chain. Its molecular formula is C₁₄H₁₆O₄, and it has a molecular weight of 248.27 g/mol . The structure comprises a dihydrobenzofuran core substituted with a 5-ethoxy group and a 2-methyl group, coupled with a conjugated α,β-unsaturated carboxylic acid moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its rigid benzofuran scaffold and reactive propenoic acid group.
Properties
IUPAC Name |
3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-12-8-11-6-9(2)18-13(11)7-10(12)4-5-14(15)16/h4-5,7-9H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVIGEWGDQZBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Aryl boronic acids can replace acrylic acid in palladium-catalyzed couplings, though yields are lower (50–60%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times (e.g., Heck coupling completed in 2 hours vs. 12 hours conventionally).
Analytical Characterization
Final products are validated using:
-
NMR: Key signals include δ 6.8–7.2 ppm (benzofuran protons), δ 4.1–4.3 ppm (ethoxy -OCH₂), and δ 2.1–2.3 ppm (methyl group).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenoic acid side chain to a propanoic acid group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to propanoic acid derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 258.3 g/mol
- LogP : 2.7
- Polar Surface Area : 48 Ų
These properties suggest that the compound has moderate lipophilicity and a suitable structure for biological activity, making it an interesting candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The structural motifs present in 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid may contribute to its ability to inhibit cancer cell proliferation.
Case Study : A study published in Cancer Letters highlighted that similar benzofuran derivatives showed promising results against various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.
Case Study : In a recent pharmacological study, derivatives were tested for their ability to reduce inflammation in animal models of arthritis. Results demonstrated a significant reduction in inflammatory markers, indicating that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structural features have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Research Findings : A study investigating the neuroprotective effects of benzofuran derivatives found that they could significantly reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . This suggests that this compound may also have similar protective effects.
Synthetic Applications
The compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications to create new derivatives with potentially enhanced biological activities.
Synthesis Pathways
- Starting Material : Ethyl 5-hydroxybenzofuran.
- Reagents : Use of acetic anhydride followed by dehydrohalogenation.
- Final Product : this compound.
This synthetic route allows for the generation of a library of derivatives for biological testing.
Mechanism of Action
The mechanism of action of 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The critical distinction lies in the 5-position substituent on the benzofuran ring:
- Ethoxy group (OCH₂CH₃) in the target compound.
- Methoxy group (OCH₃) in the analog.
Table 1: Structural and Physicochemical Comparison
| Property | 3-(5-Ethoxy-2-methyl-dihydrobenzofuran-yl)propenoic Acid | (2E)-3-(5-Methoxy-2-methyl-dihydrobenzofuran-yl)propenoic Acid |
|---|---|---|
| Molecular Formula | C₁₄H₁₆O₄ | C₁₃H₁₄O₄ |
| Molecular Weight (g/mol) | 248.27 | 234.22 (calculated) |
| Substituent at 5-position | Ethoxy (OCH₂CH₃) | Methoxy (OCH₃) |
| Lipophilicity (LogP)* | Higher (due to longer alkyl chain) | Lower |
| Electron-Donating Effect | Moderate (ethoxy) | Stronger (methoxy) |
*Estimated based on substituent properties.
Implications of Substituent Variations
This property is critical in drug design for balancing bioavailability and metabolic stability.
Electronic Effects :
- The methoxy group exhibits a stronger electron-donating effect via oxygen’s lone pairs, which may influence reactivity in electrophilic substitution reactions or interactions with biological targets (e.g., enzymes or receptors) .
Steric Considerations :
Research Findings and Gaps
- Structural Analysis: The SHELX system () is widely used for crystallographic refinement, implying that structural data for these compounds (if crystallized) would rely on such tools.
- Biological Activity: No specific pharmacological data are provided in the evidence. Hypothetically, the ethoxy variant’s increased lipophilicity could improve blood-brain barrier penetration, while the methoxy analog might exhibit stronger hydrogen-bonding interactions.
Biological Activity
3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, also referred to as (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid, is a synthetic organic compound featuring a unique benzofuran structure combined with an acrylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure includes:
- Benzofuran ring : Known for various biological activities such as anti-cancer and antimicrobial effects.
- Acrylic acid functional group : Contributes to the compound's reactivity and potential applications in polymer science.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
1. Antioxidant Effects
The compound may help protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Properties
Studies suggest that it could modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
3. Antimicrobial Activity
Preliminary investigations indicate that it may inhibit the growth of various bacteria and fungi, suggesting its utility as a natural antimicrobial agent.
The synthesis of this compound can be achieved through various chemical methods that require optimization to maximize yield and purity. The compound's interaction with biological macromolecules is essential for understanding its mechanisms of action. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Ethoxybenzofuran | Benzofuran core with ethoxy group | Lacks acrylic acid functionality |
| 4-Methylcoumarin | Coumarin structure with a methyl group | Different ring system but similar aromaticity |
| 7-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Exhibits strong antioxidant properties |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of benzofuran derivatives:
- Apoptosis Induction : Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562. For instance, derivatives were found to significantly reduce interleukin 6 (IL-6) levels and increase reactive oxygen species (ROS) generation, indicating potential anti-cancer properties .
- Antimicrobial Studies : A range of benzofuran compounds has demonstrated varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, and how is purity confirmed?
- Methodology : The compound can be synthesized via cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) starting from substituted benzofuran precursors. Post-synthesis purification involves solid-phase extraction (SPE) with HLB cartridges, followed by HPLC or LC-MS for purity assessment . Analytical confirmation includes NMR (to verify substituent positions) and mass spectrometry (to confirm molecular weight).
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters, while ORTEP-III generates graphical representations of thermal ellipsoids . For example, hydrogen bonding and dihedral angles between the benzofuran and propenoic acid moieties are analyzed to confirm stereochemistry .
Q. What analytical techniques are recommended for characterizing its stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using HPLC under stressed conditions (e.g., 0.1 M HCl/NaOH, 40–80°C) identify degradation products. Mass spectrometry and NMR track structural changes, such as hydrolysis of the ethoxy group or isomerization of the propenoic acid .
Advanced Research Questions
Q. How can discrepancies between computational and experimental spectral data (e.g., NMR, IR) be resolved?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR vibrations. Deviations >0.5 ppm in -NMR may indicate solvent effects or conformational flexibility. Cross-validation with X-ray crystallography resolves ambiguities in substituent orientation .
Q. What strategies optimize the synthetic yield of the (E)-isomer over the (Z)-isomer?
- Methodology : Steric-controlled Wittig or Horner-Wadsworth-Emmons reactions favor the (E)-isomer. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. KCO) influence stereoselectivity. Monitoring reaction progress via -NMR (coupling constants for trans-alkenes) ensures selectivity .
Q. How does the electronic nature of the benzofuran substituents influence the compound’s reactivity in Diels-Alder reactions?
- Methodology : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts regioselectivity. Electron-donating groups (e.g., ethoxy) increase benzofuran’s electron density, enhancing its dienophile character. Experimental validation via cycloaddition with 1,3-butadiene derivatives under thermal or microwave conditions quantifies reaction rates .
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with active sites. For example, the propenoic acid moiety’s carboxylate group may coordinate with metal ions in metalloproteases. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Data Contradiction Analysis
- Case Study : Conflicting -NMR signals for the benzofuran methyl group (observed: 22.1 ppm vs. predicted: 25.3 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
